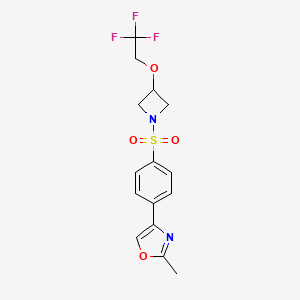

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole

CAS No.: 2034591-28-9

Cat. No.: VC4611145

Molecular Formula: C15H15F3N2O4S

Molecular Weight: 376.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034591-28-9 |

|---|---|

| Molecular Formula | C15H15F3N2O4S |

| Molecular Weight | 376.35 |

| IUPAC Name | 2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |

| Standard InChI | InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3 |

| Standard InChI Key | KWUUJFIQRKRGDR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

-

Oxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively.

-

Substituents:

-

2-Methyl group: Enhances steric and electronic effects on the oxazole ring.

-

4-Phenyl group: Substituted at position 4 with a sulfonamide linker (-SO2-) to an azetidine ring.

-

Azetidine moiety: A four-membered saturated nitrogen heterocycle modified at position 3 with a 2,2,2-trifluoroethoxy group (-OCH2CF3), known for metabolic stability and lipophilicity .

-

Key structural insights:

-

The sulfonamide linker facilitates hydrogen bonding and electrostatic interactions, critical for biological target engagement .

-

The trifluoroethoxy group introduces electron-withdrawing properties, influencing solubility and pharmacokinetics .

Synthesis and Reaction Pathways

Oxazole Core Formation

The oxazole ring is typically synthesized via cyclization reactions. A validated approach involves:

-

β-Enamino ketoester cyclization: Reacting β-enamino ketoesters with hydroxylamine hydrochloride under acidic conditions to form 1,2-oxazoles . For example:

This method yields regioisomeric oxazoles, with selectivity controlled by reaction conditions .

Sulfonylation and Azetidine Coupling

-

Sulfonation of phenyl group: Introducing a sulfonyl chloride group to the para position of the phenyl ring using chlorosulfonic acid .

-

Azetidine functionalization:

-

3-(Trifluoroethoxy)azetidine synthesis: Achieved via nucleophilic substitution of azetidin-3-ol with 2,2,2-trifluoroethyl iodide in the presence of a base .

-

Sulfonamide coupling: Reacting the sulfonyl chloride intermediate with 3-(trifluoroethoxy)azetidine under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

-

Example protocol:

-

Combine 4-(chlorosulfonyl)phenyl-oxazole derivative (1 equiv) with 3-(trifluoroethoxy)azetidine (1.2 equiv) in dichloromethane.

-

Add triethylamine (2 equiv) dropwise at 0°C, stir at room temperature for 12 hours .

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

Physicochemical Properties

Stability:

-

The trifluoroethoxy group confers resistance to oxidative metabolism, enhancing in vivo stability .

-

The sulfonamide linkage is hydrolytically stable under physiological pH .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl):

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume